![molecular formula C9H8N2O B568635 5-Acetyl-6-methylnicotinonitrile CAS No. 121348-16-1](/img/structure/B568635.png)
5-Acetyl-6-methylnicotinonitrile
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Description
Scientific Research Applications
Organic Synthesis and Catalysis
5-Acetyl-6-methylnicotinonitrile serves as a precursor or intermediate in the synthesis of complex organic molecules. For instance, it has been utilized in the preparation of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst, demonstrating a green, simple, and efficient method for synthesizing diverse organic compounds under solvent-free conditions (Zolfigol et al., 2013).
Antimicrobial and Antiprotozoal Activities
Derivatives of this compound have shown significant antimicrobial and antiprotozoal activities. A study synthesized 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine and its analogues, demonstrating potent in vitro and in vivo activity against Trypanosoma brhodesiense and Plasmodium falciparum, suggesting potential applications in treating protozoal infections (Ismail et al., 2003).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the structural modification of this compound derivatives has been explored to develop new therapeutic agents. For example, arylamine N-acetyltransferase mutations and their allelic linkage in unrelated Caucasian individuals correlate with phenotypic activity, indicating the potential for personalized medicine applications (Cascorbi et al., 1995).
Materials Science and Nanotechnology
Compounds related to 5-Acetyl-6-mmethylnicotinonitrile have been explored for their potential in materials science, particularly in the synthesis of carbon-rich compounds and nanomaterials. The preparation of acetylenic molecular and polymeric carbon allotropes demonstrates the role of such compounds in developing materials with unusual structures, high stability, and useful electrical and nonlinear optical properties (Diederich, 1994).
Pharmacology and Therapeutic Research
In pharmacology, the synthesis and evaluation of new derivatives for antimicrobial activity highlight the therapeutic potential of this compound-based compounds. For instance, new pyridothienopyrimidines and pyridothienotriazines synthesized from 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides were tested for their antimicrobial activities, showcasing the importance of structural variations in enhancing bioactivity (Abdel-rahman et al., 2002).
properties
IUPAC Name |
5-acetyl-6-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-9(7(2)12)3-8(4-10)5-11-6/h3,5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDQFJBOYXJYRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C#N)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901276833 |
Source
|
Record name | 5-Acetyl-6-methyl-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901276833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
121348-16-1 |
Source
|
Record name | 5-Acetyl-6-methyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121348-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Acetyl-6-methyl-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901276833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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